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Introduction

JNJ-37822681 is a novel, potent, and specific antagonist of the dopamine D2 receptor,
characterized by its rapid dissociation kinetics. Developed for the potential treatment of
schizophrenia and bipolar disorder, its efficacy is contingent upon adequate penetration of the
central nervous system (CNS) and distribution to target receptors in the brain. This technical
guide provides a comprehensive overview of the available preclinical and clinical data on the
CNS penetration and brain distribution of INJ-37822681, intended for professionals in drug
development and neuroscience research.

CNS Penetration and Brain Disposition

Preclinical studies have provided evidence for the effective CNS penetration of JINJ-37822681.
A key indicator of its ability to cross the blood-brain barrier is the comparison of its potency at
peripheral versus central D2 receptors. In rat models, the dose required to elicit a central
pharmacological effect (antagonism of apomorphine-induced stereotypy) was found to be very
close to the dose that affects peripheral D2 receptors (prolactin release), suggesting efficient
brain entry.[1]

While direct quantitative measures such as brain-to-plasma ratios and cerebrospinal fluid
(CSF) concentrations are not extensively reported in publicly available literature, the
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pharmacological profile strongly supports the classification of INJ-37822681 as a centrally
active agent.[1][2]

Preclinical Evidence of Brain Disposition

A pivotal study in rats demonstrated that JNJ-37822681 occupies brain D2 receptors at low
doses.[1] The effective dose for 50% antagonism of apomorphine-induced stereotypy, a
centrally mediated behavior, was 0.19 mg/kg.[1] This is comparable to the ED50 for the
increase in prolactin levels (a peripheral D2 receptor-mediated effect), which was 0.17 mg/kg.
[1] This narrow gap between peripheral and central effective doses points towards "excellent

brain disposition”.[1]

Table 1: Preclinical Pharmacodynamic Data Suggesting CNS Penetration in Rats

Implication for CNS
Parameter ED50 (mgl/kg) . Reference
Penetration

Inhibition of )
] Indicates central D2
Apomorphine-Induced  0.19 [1]
receptor blockade

Stereotypy
Increase in Prolactin Indicates peripheral

0.17 [1]
Levels D2 receptor blockade

) Direct measure of
In vivo D2 Receptor ]
0.39 target engagement in [1]

Occupancy the brain

Brain Distribution and Receptor Occupancy in
Humans

In human subjects, the brain distribution of INJ-37822681 has been primarily assessed
through Positron Emission Tomography (PET) imaging studies using the radioligand
[L1C]raclopride to quantify D2 receptor occupancy in the striatum.[3][4] These studies have
demonstrated a clear dose- and concentration-dependent occupancy of striatal D2 receptors
following oral administration of JNJ-37822681.
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Oral administration of JNJ-37822681 resulted in a dose-dependent increase in dopamine D2
receptor occupancy, rising from 9-19% at a 2 mg dose to 60-74% at a 20 mg dose.[3] This level
of occupancy is generally associated with clinical efficacy for antipsychotic drugs.[3]

Table 2: Striatal D2 Receptor Occupancy in Healthy Male Volunteers (Single Oral Dose)

D2 Receptor Occupancy

JNJ-37822681 Dose Reference
(%)

2mg 9-19 [3]

20 mg 60 - 74 [3]

Further studies have established the relationship between plasma concentration of JINJ-
37822681 and D2 receptor occupancy.

Table 3: Plasma Concentration and Striatal D2 Receptor Occupancy (Single and Multiple

Doses)
JNJ-37822681
D2 Receptor
Study Plasma
. ) Occupancy EC50 (ng/mL) Reference
Condition Concentration
(%)
(ng/mL)
Single Dose - - 18.5 [4]
Steady State (10
3.17-63.0 0-62 26.0 [4]

mg twice daily)

The data indicates that brain clearance of JNJ-37822681 is correlated with its plasma
clearance, suggesting a relatively short residence time in the brain.

Experimental Protocols

Detailed experimental protocols for the preclinical and clinical studies are summarized below
based on the available information.
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Preclinical In Vivo D2 Receptor Occupancy and
Pharmacodynamics (Rat)

e Animal Model: Male Sprague-Dawley rats.[1]
o Compound Administration: Intraperitoneal or oral administration of JNJ-37822681.[2]
o Apomorphine-Induced Stereotypy:

o Rats were pre-treated with JINJ-37822681.

o Apomorphine was administered to induce stereotyped behavior.

o Behavioral scores were recorded to determine the dose of JNJ-37822681 required to
inhibit the effects of apomorphine.

e Prolactin Measurement:
o Blood samples were collected from rats following administration of JNJ-37822681.

o Plasma prolactin levels were measured using appropriate immunoassay techniques to
assess peripheral D2 receptor antagonism.

» Ex Vivo D2 Receptor Occupancy:

Rats were administered JNJ-37822681.

o

[¢]

At a specified time point, rats were euthanized, and brains were rapidly removed.

[e]

Striatal tissue was dissected and homogenized.

o

Radioligand binding assays were performed using a D2 receptor-specific radiotracer to
determine the percentage of receptors occupied by JNJ-37822681.

Clinical Striatal D2 Receptor Occupancy
([11C]Jraclopride PET)

¢ Subjects: Healthy male volunteers.[3]
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» Study Design: Open-label, single-dose, and multiple-dose studies.[3][4]
e Drug Administration: Single or multiple oral doses of JINJ-37822681.[3][4]
e PET Imaging:

o Abaseline PET scan was performed using [11C]raclopride to determine baseline D2
receptor availability.

o JNJ-37822681 was administered orally.

o Asecond PET scan was performed at a time corresponding to the peak plasma
concentration of JNJ-37822681.

o Dynamic PET data were acquired over a specified duration.
e Data Analysis:

o The simplified reference tissue model was used to analyze the PET data, with the
cerebellum serving as the reference region.

o Binding potential (BPND) of [11C]raclopride was calculated for the striatum at baseline
and post-dosing.

o D2 receptor occupancy was calculated as the percentage reduction in BPND from
baseline.

o Pharmacokinetic Sampling: Venous blood samples were collected at multiple time points to
determine the plasma concentration of JINJ-37822681.
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Caption: Conceptual workflow of JNJ-37822681 CNS penetration.
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Caption: Experimental workflow for a clinical PET receptor occupancy study.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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